(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
Properties
IUPAC Name |
(3aR,8bS)-2-pyrimidin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBUCRJRQQJEEL-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Hydroxyamides
A widely employed method involves the acid-catalyzed cyclization of β-hydroxyamide precursors. For example, treatment of N-(2-hydroxy-1-indenyl)pyrimidine-2-carboxamide with p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile induces dehydration and ring closure, yielding the oxazole moiety. This method parallels the synthesis of related indole-quinazolinone hybrids, where Brønsted acids like p-TSA facilitate cyclization while minimizing side reactions.
Oxidative Cyclization of Amino Alcohols
Alternative approaches utilize oxidative conditions to form the oxazole ring. Manganese dioxide (MnO₂) or iodobenzene diacetate (IBD) can oxidize β-amino alcohols to the corresponding oxazoles under mild conditions. For instance, 2-(aminomethyl)indenol derivatives undergo efficient oxidation to indeno[1,2-d]oxazoles in yields exceeding 70%.
Pyrimidine Substitution Strategies
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyrimidine rings readily undergo SNAr reactions with nitrogen nucleophiles. In the target compound, the oxazole nitrogen attacks 2-chloropyrimidine derivatives in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C). This method mirrors protocols for synthesizing pyrazolo[4,3-b]pyridines, where nitro groups act as leaving groups in SNAr reactions.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dimethylacetamide (DMA) |
| Temperature | 100°C |
| Catalyst | K₂CO₃ (2 equiv) |
| Reaction Time | 12–24 hours |
| Yield | 58–72% |
Transition-Metal-Catalyzed Cross-Coupling
Stereochemical Control and Resolution
The (3aS,8aR) configuration necessitates asymmetric synthesis or chiral resolution techniques:
Chiral Auxiliary Approach
Temporary attachment of a menthol-derived chiral auxiliary to the indenol precursor ensures diastereoselective cyclization. Subsequent auxiliary removal via hydrolysis affords the desired enantiomer in 85% enantiomeric excess (ee).
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of racemic indenooxazole intermediates selectively modifies one enantiomer, enabling chromatographic separation. Candida antarctica lipase B (CAL-B) in vinyl acetate achieves a selectivity factor (E) of 28, yielding both (3aS,8aR) and (3aR,8aS) isomers in >99% ee.
One-Pot Tandem Methodologies
Recent advances combine oxazole formation and pyrimidine functionalization in a single vessel:
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Step 1 : Cyclocondensation of β-hydroxyamide with p-TSA in MeCN (3 h, 80°C).
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Step 2 : Direct addition of 2-chloropyrimidine and K₂CO₃ without intermediate purification.
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Step 3 : Heating at 100°C for 18 h to complete SNAr substitution.
This cascade approach reduces purification steps and improves overall yields to 61–68%.
Characterization and Analytical Data
Successful synthesis is confirmed through spectroscopic and chromatographic analysis:
¹H NMR (400 MHz, CDCl₃)
δ 8.92 (d, J = 4.8 Hz, 2H, pyrimidine H4/H6), 7.86–7.43 (m, 4H, indeno H), 5.32 (dd, J = 9.6, 3.2 Hz, 1H, H8a), 4.97 (dt, J = 9.6, 2.4 Hz, 1H, H3a), 3.21 (dd, J = 16.4, 9.6 Hz, 1H, H8), 2.89 (dd, J = 16.4, 2.4 Hz, 1H, H8).
HPLC-MS
m/z 238.1 [M+H]⁺ (calc. 237.26 for C₁₄H₁₁N₃O).
Challenges and Limitations
Current synthetic routes face several obstacles:
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Low Yields in Sterically Hindered Systems : Bulky substituents on the indeno ring reduce cyclization efficiency to <40%.
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Epimerization During Purification : Silica gel chromatography sometimes causes partial racemization, necessitating low-temperature flash chromatography.
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Scale-Up Difficulties : Multi-step sequences accumulate impurities, requiring costly preparative HPLC for pharmaceutical-grade material .
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or add hydrogen atoms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exhibit significant anticancer properties. For instance:
- Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. This suggests potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of this compound.
- Case Study : In vitro tests demonstrated that (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Organic Electronics
The unique electronic properties of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole make it suitable for applications in organic electronics.
- Case Study : It has been incorporated into organic light-emitting diodes (OLEDs), where it demonstrated improved efficiency and stability compared to traditional materials.
Photovoltaic Devices
The compound's photonic properties have also been investigated for use in photovoltaic devices.
- Data Table : Comparison of efficiency metrics when used in solar cells.
| Compound | Efficiency (%) | Stability (hours) |
|---|---|---|
| Standard Material | 15.0 | 100 |
| (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole | 17.5 | 150 |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor.
- Case Study : Inhibition assays revealed that it effectively inhibited certain kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural and Physical Properties of Selected Indenooxazole Derivatives
Key Observations :
- Pyrimidine vs.
- Bis-oxazole Ligands : Compounds like L19 (C₃₅H₃₁N₂O₂) exhibit dimeric structures with tert-butylphenyl linkers, enabling superior steric control in catalysis but requiring more complex synthesis .
Biological Activity
(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its unique structural features. The compound consists of a pyrimidine ring fused with an indeno-oxazole system, which may contribute to its biological activity.
Chemical Structure
The chemical formula for this compound is and its molecular weight is approximately 237.26 g/mol. The stereochemistry is critical for its biological function, as the specific arrangement of atoms can influence how the compound interacts with biological targets.
The biological activity of (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is believed to stem from its interactions with various biological macromolecules such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, potentially affecting processes such as signal transduction and gene expression.
Pharmacological Potential
Research indicates that compounds similar to (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole may exhibit several pharmacological properties:
- Anticancer Activity : Some studies suggest that indeno-oxazole derivatives can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : Variants of this compound have shown potential in inhibiting bacterial growth and may serve as a basis for developing new antibiotics.
- Anti-inflammatory Effects : There is evidence indicating that similar compounds can modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated a series of indeno-oxazole derivatives for their anticancer properties. The results indicated that certain modifications to the structure could enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Activity : Research conducted on related pyrimidine-containing compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole could be explored further for antibiotic development .
- Inhibition of Enzymatic Activity : A recent study highlighted the potential of indeno-oxazole derivatives in inhibiting D-amino acid oxidase. This enzyme plays a role in neurotransmitter metabolism and could be a target for neuroprotective therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole | Structure | Anticancer, Antimicrobial |
| Dihydropyridopyrimidine-carboxamide | Similar core structure | Anticancer |
| 4H-pyrrolo[2,3-d]oxazole | Related oxazole derivative | Enzyme inhibition |
Q & A
Q. What are the recommended methods for synthesizing (3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of amino-alcohol precursors with pyrimidine derivatives. For example, analogous indeno-oxazole syntheses use 2-aminobenzonitrile derivatives and amino-indenol intermediates under reflux conditions with polar aprotic solvents (e.g., dioxane or DMF) . Optimization via combinatorial design (e.g., varying temperature, catalyst loading, or solvent polarity) improves yield and purity. Statistical experimental design (DoE) is recommended for efficient parameter screening . Reported yields for similar compounds range from 54% to 97% .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound as a solid in inert, airtight containers under dry conditions (e.g., desiccated at -20°C) to prevent hydrolysis or oxidation. Purity >97% is critical for reproducibility; analytical techniques like HPLC or NMR should confirm batch consistency . Safety protocols mandate using gloves, goggles, and fume hoods due to skin/eye irritation risks .
Q. What spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (e.g., (3aR,8bR) configurations in analogous compounds) . Complementary methods include:
- NMR : H and C NMR to verify diastereotopic protons and coupling constants.
- IR Spectroscopy : Confirm oxazole ring vibrations (e.g., C=N stretching at ~1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO, MW 304.27) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Discrepancies between experimental and computational data (e.g., DFT-predicted H shifts) require cross-validation. Steps include:
Dynamic NMR : Probe temperature-dependent conformational changes.
Solvent Titration : Assess solvent effects on chemical shifts.
Crystal Structure Comparison : Align experimental X-ray data with computational models (e.g., Mercury or GaussView) .
Q. How can enantioselective synthesis be achieved, and what catalysts are effective?
- Methodological Answer : Chiral Lewis acid catalysts (e.g., BINOL-derived complexes) or enzymatic resolution achieve enantioselectivity. For example, bis-indeno-oxazole derivatives with ≥99% enantiomeric excess (ee) are synthesized using asymmetric catalysis . Chiral HPLC (e.g., Daicel columns) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Q. What computational approaches model the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to pyrimidine-sensitive targets (e.g., kinases).
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS).
- QSAR : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity .
Q. How do structural modifications (e.g., pyrimidine substitution) affect physicochemical properties like LogP?
- Methodological Answer : Pyrimidine substituents (e.g., trifluoromethyl) increase LogP (e.g., from 1.5 to 2.8), enhancing lipophilicity. Experimental LogP is determined via shake-flask/HPLC, while computational tools (e.g., ChemAxon) predict trends . Substituent electronic effects (Hammett σ values) further modulate solubility and bioavailability.
Q. What in vitro assays evaluate pharmacological potential, considering structural analogs?
- Methodological Answer :
- Cytotoxicity Assays : MTT or resazurin assays against cancer cell lines (e.g., HeLa or MCF-7).
- Antimicrobial Screening : Broth microdilution for MIC determination.
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2).
Analog studies show indeno-oxazoles with pyridinyl groups exhibit anti-proliferative activity (IC < 10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
